1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine
CAS No.: 933585-52-5
Cat. No.: VC2720363
Molecular Formula: C11H16FNO
Molecular Weight: 197.25 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine - 933585-52-5](/images/structure/VC2720363.png)
Specification
CAS No. | 933585-52-5 |
---|---|
Molecular Formula | C11H16FNO |
Molecular Weight | 197.25 g/mol |
IUPAC Name | 1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine |
Standard InChI | InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 |
Standard InChI Key | SZWKYFFRHIDYKB-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC(=C(C=C1)C(C)N)F |
Canonical SMILES | CC(C)OC1=CC(=C(C=C1)C(C)N)F |
Introduction
Chemical Structure and Properties
Structural Features
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine features a phenyl ring with three key substituents: a fluorine atom at the 2-position, a propan-2-yloxy (isopropoxy) group at the 4-position, and an ethan-1-amine moiety. The molecular formula is C11H16FNO, with a calculated molecular weight of approximately 197.25 g/mol. The structure contains several functional groups that contribute to its chemical and biological properties, including the aromatic ring, ether linkage, amine group, and the halogen substituent.
This compound belongs to the broader class of phenylethylamines, which are known for their diverse biological activities. The specific positioning of the fluorine atom at the 2-position distinguishes it from related compounds such as 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine, where the fluorine is at the 3-position.
Physical and Chemical Properties
Based on its structural features, the compound is expected to have the following physicochemical properties:
Property | Value | Method |
---|---|---|
Molecular Weight | 197.25 g/mol | Calculated |
LogP | ~2.3-2.7 | Estimated |
Hydrogen Bond Donors | 1 | Calculated |
Hydrogen Bond Acceptors | 3 | Calculated |
Rotatable Bonds | 4 | Calculated |
Topological Polar Surface Area | ~32 Ų | Estimated |
The presence of the fluorine atom imparts specific properties to the molecule, including increased metabolic stability and altered lipophilicity compared to non-fluorinated analogs. The propan-2-yloxy group contributes to the compound's lipophilicity, while the amine functionality provides a basic center that can form salts, improving water solubility under appropriate pH conditions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves multiple steps. Drawing from synthetic approaches used for similar compounds, a viable synthetic route may include:
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Starting with 2-fluoro-4-hydroxybenzaldehyde or a suitable precursor
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Etherification of the hydroxy group with isopropyl bromide to introduce the propan-2-yloxy moiety
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Conversion of the aldehyde to an ethan-1-amine group through reductive amination
This synthetic strategy aligns with methods employed for related phenylethylamine derivatives, though specific optimizations would be necessary for this particular compound.
Reaction Conditions
The etherification step typically requires basic conditions, such as potassium carbonate in dimethylformamide or acetone, with heating to facilitate the reaction. The reductive amination can be achieved using various reducing agents, with sodium cyanoborohydride or sodium triacetoxyborohydride being common choices due to their selectivity.
Purification typically involves chromatographic techniques, followed by salt formation (often as a hydrochloride) to enhance stability and solubility for long-term storage and handling.
Chemical Reactivity
Common Reactions
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various reactions typical of compounds containing amine, ether, and fluoroaromatic functionalities:
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Amine Reactions: The primary amine can participate in nucleophilic substitution, acylation, and reductive alkylation reactions.
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Ether Cleavage: The propan-2-yloxy group may undergo cleavage under strong acidic conditions.
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Aromatic Substitution: The fluorine atom activates the aromatic ring toward nucleophilic aromatic substitution at specific positions.
The presence of the fluorine atom at the 2-position is particularly significant for reactivity, as it can influence both the electronic distribution within the aromatic ring and potentially participate in hydrogen bonding interactions.
Structure-Activity Relationships
The positioning of substituents on the aromatic ring significantly influences the compound's chemical behavior and potential biological activity. Specifically:
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The 2-fluoro substituent affects the electron density distribution across the aromatic ring
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The 4-propan-2-yloxy group contributes to lipophilicity and may influence receptor binding
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The ethan-1-amine moiety provides a basic center for interactions with biological targets
These structural features collectively determine the compound's activity profile and potential applications in pharmaceutical research.
Biological Activity and Applications
Potential Target | Activity Type | Structural Basis |
---|---|---|
Dopamine Receptors | Potential agonist/antagonist | Phenylethylamine scaffold |
Serotonin Receptors | Potential modulator | Aromatic substituent pattern |
Monoamine Transporters | Potential inhibitor | Basic amine functionality |
The fluorine substituent at the 2-position may enhance metabolic stability and receptor binding compared to non-fluorinated analogs. Additionally, the propan-2-yloxy group could contribute to favorable pharmacokinetic properties.
Research Applications
This compound and its analogs may serve as valuable tools in various research applications:
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Medicinal Chemistry: As building blocks for developing novel therapeutic agents
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Neuropharmacology: As probes for studying neurotransmitter systems
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Chemical Biology: For investigating structure-activity relationships of phenylethylamine derivatives
The specific substitution pattern offers opportunities for further derivatization to optimize properties for particular biological targets or applications.
Current Research and Future Perspectives
Research on fluorinated phenylethylamine derivatives continues to evolve, with several promising directions:
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Structure-Activity Relationship Studies: Systematic exploration of substituent effects on receptor binding and selectivity
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Metabolic Stability Investigations: Assessment of the impact of fluorine positioning on metabolic pathways
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Therapeutic Applications: Development of derivatives with optimized properties for specific clinical applications
Future research may focus on:
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Developing more efficient synthetic routes
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Exploring additional biological targets
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Investigating potential applications in neurological and psychiatric disorders
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Utilizing computational methods to predict and optimize properties
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